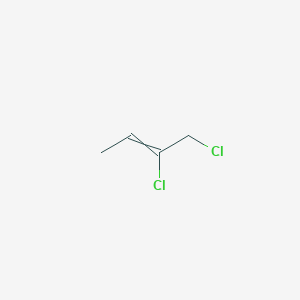
1,2-Dichloro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-2-butene (DCB) is a chemical compound that belongs to the family of halogenated alkenes. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other chemicals such as chlorinated solvents, pesticides, and pharmaceuticals. DCB is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in scientific research.
Wirkmechanismus
1,2-Dichloro-2-butene is a reactive compound that can undergo various chemical reactions, including addition, substitution, and elimination reactions. Its mechanism of action in living organisms is not well understood, but it is believed to be a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA. The reaction of 1,2-Dichloro-2-butene with cellular nucleophiles can lead to the formation of adducts, which can cause cellular damage and toxicity.
Biochemische Und Physiologische Effekte
1,2-Dichloro-2-butene has been shown to cause various biochemical and physiological effects in living organisms. It has been shown to be toxic to various organs, including the liver, kidneys, and lungs. 1,2-Dichloro-2-butene has also been shown to cause DNA damage, which can lead to mutations and cancer. The exact mechanism by which 1,2-Dichloro-2-butene causes these effects is not well understood, but it is believed to be related to its reactivity and ability to form adducts with cellular nucleophiles.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dichloro-2-butene has several advantages as a research tool. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool for studying chemical mechanisms. 1,2-Dichloro-2-butene is also readily available and relatively inexpensive, making it accessible to researchers. However, 1,2-Dichloro-2-butene is a highly toxic compound that requires careful handling and disposal. Its toxicity can also limit its use in certain experiments, as it can interfere with cellular processes and cause cell death.
Zukünftige Richtungen
There are several future directions for research on 1,2-Dichloro-2-butene. One area of research is the development of safer and more effective methods for synthesizing 1,2-Dichloro-2-butene. Another area of research is the study of the mechanism of action of 1,2-Dichloro-2-butene and its effects on living organisms. This research could lead to the development of new treatments for diseases such as cancer. Finally, research on the environmental impact of 1,2-Dichloro-2-butene and other halogenated alkenes could lead to the development of safer and more sustainable industrial practices.
Synthesemethoden
1,2-Dichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction is carried out under controlled conditions, and the purity of the final product is critical for its use in various applications. The synthesis of 1,2-Dichloro-2-butene requires expertise and caution, and it is essential to follow proper safety protocols.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-2-butene has been widely used in scientific research to study its mechanism of action and its effects on living organisms. It has been used as a model compound to study the toxicity of halogenated alkenes and their effects on the environment. 1,2-Dichloro-2-butene has also been used in the synthesis of other compounds, such as 1,2-dichloroethane, which is used as a solvent in various industrial applications.
Eigenschaften
CAS-Nummer |
13602-13-6 |
|---|---|
Produktname |
1,2-Dichloro-2-butene |
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
(Z)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
InChI-Schlüssel |
VOGHDWQJCXXBMH-RQOWECAXSA-N |
Isomerische SMILES |
C/C=C(/CCl)\Cl |
SMILES |
CC=C(CCl)Cl |
Kanonische SMILES |
CC=C(CCl)Cl |
Andere CAS-Nummern |
13602-13-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



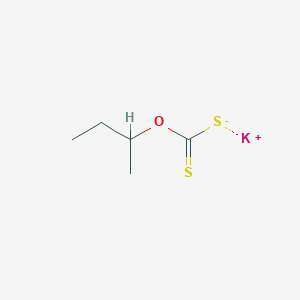
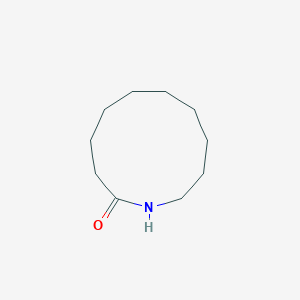
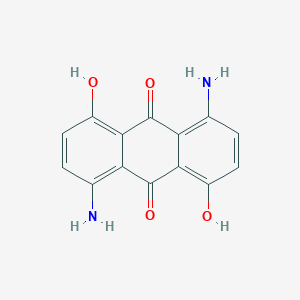
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
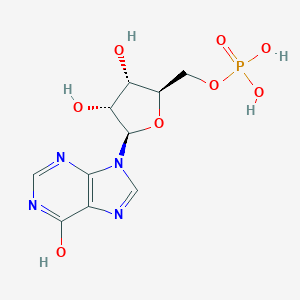
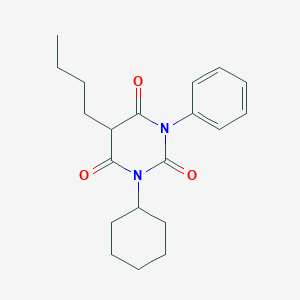
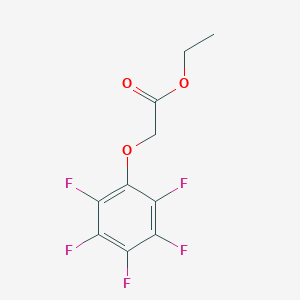
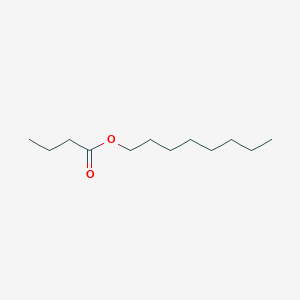
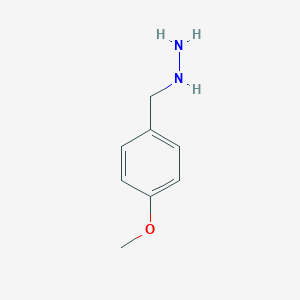
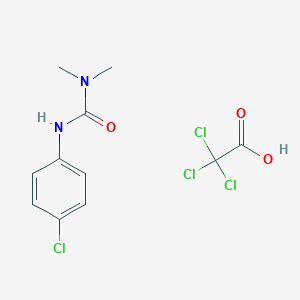
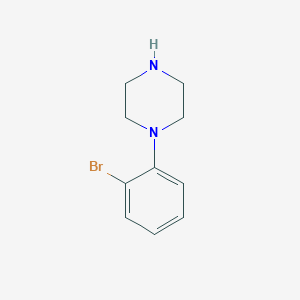
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
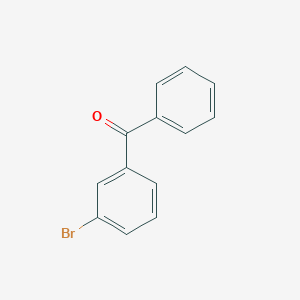
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)